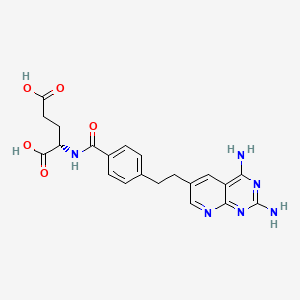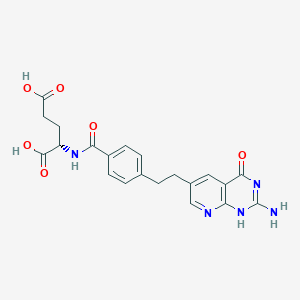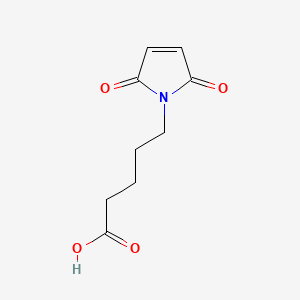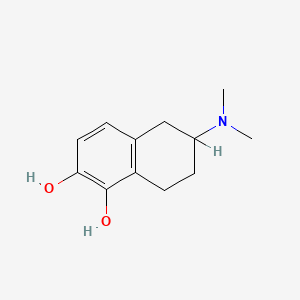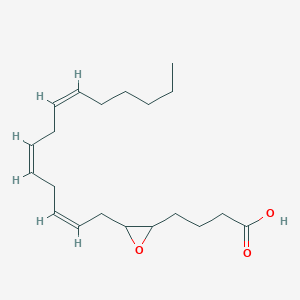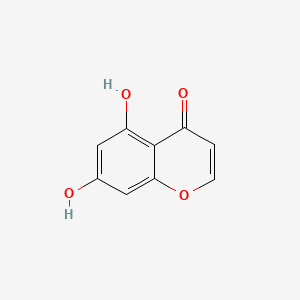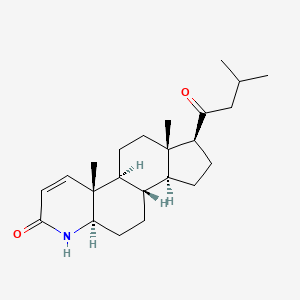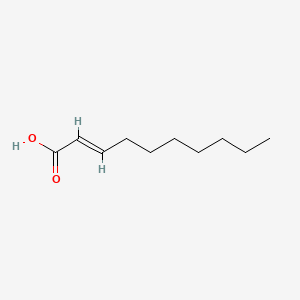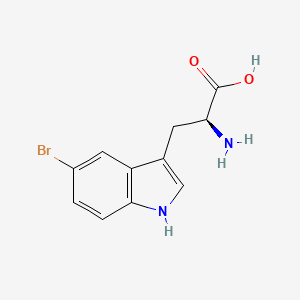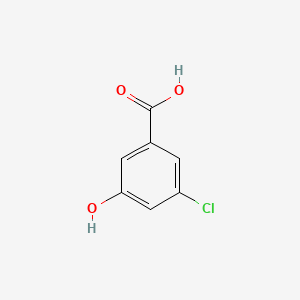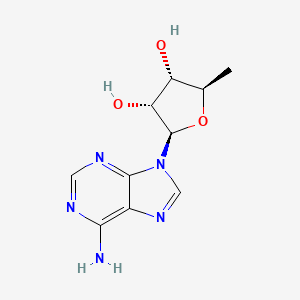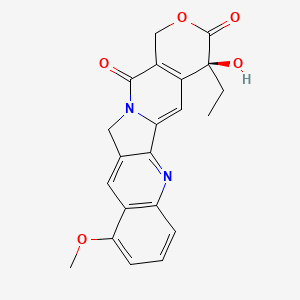
9-Methoxycamptothecin
Vue d'ensemble
Description
9-Methoxycamptothecin (MCPT) is an alkaloid isolated from Camptotheca acuminata . It has antitumor activities through topoisomerase inhibition . MCPT induces strong G2/M arrest and apoptosis in cancer .
Molecular Structure Analysis
The molecular weight of 9-Methoxycamptothecin is 378.38 . Its chemical formula is C21H18N2O5 . The structure of 9-Methoxycamptothecin includes a pyrrolo (3, 4- β )-quinoline group along with α -hydroxy lactone .Chemical Reactions Analysis
While specific chemical reactions involving 9-Methoxycamptothecin are not detailed in the search results, it’s known that this compound interacts with topoisomerase I, an enzyme that relieves the torsional stresses of supercoiled DNA .Applications De Recherche Scientifique
-
Scientific Field: Pharmacology and Oncology 9-Methoxycamptothecin (MCPT) is a derivative of camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata . It’s primarily studied in the field of pharmacology and oncology for its potential anticancer properties .
-
Application: Anticancer Activity MCPT has shown significant antitumor activity in vitro . It’s believed to work by inhibiting topoisomerases, enzymes that are essential for DNA replication . This inhibition can lead to the death of cancer cells .
-
Methods of Application or Experimental Procedures In vitro studies often involve treating cancer cell lines with MCPT and then assessing the effects on cell viability, proliferation, and apoptosis . The specific procedures and parameters can vary depending on the type of cancer cells being studied.
-
Scientific Field: Biotechnology
- Methods of Application or Experimental Procedures : MCPT and its analogues can be produced by a novel endophytic fungus isolated from the inner bark of Camptotheca acuminata, under shake-flask fermentation conditions .
- Results or Outcomes : This method provides a sustainable source of MCPT, which is important given the overexploitation and habitat loss of natural sources .
-
Scientific Field: Pharmacology
-
Scientific Field: Biotechnology
- Methods of Application or Experimental Procedures : MCPT and its analogues can be produced by a novel endophytic fungus isolated from the inner bark of Camptotheca acuminata, under shake-flask fermentation conditions .
- Results or Outcomes : This method provides a sustainable source of MCPT, which is important given the overexploitation and habitat loss of natural sources .
-
Scientific Field: Pharmacology
Safety And Hazards
Orientations Futures
While specific future directions for 9-Methoxycamptothecin are not detailed in the search results, there is ongoing research into the production of camptothecin and related compounds using biotechnological approaches . This could potentially lead to more efficient and sustainable methods of producing 9-Methoxycamptothecin in the future.
Propriétés
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-8-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZDZFTCKLZTF-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5OC)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192292 | |
| Record name | 9-Methoxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxycamptothecin | |
CAS RN |
39026-92-1 | |
| Record name | 9-Methoxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



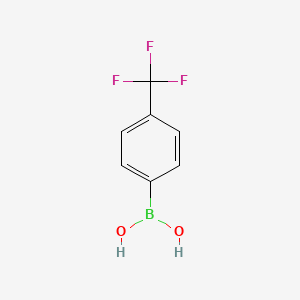
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
